

In Vitro Antiviral Spectrum of Balapiravir Hydrochloride: A Technical Guide

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Compound of Interest		
Compound Name:	Balapiravir Hydrochloride	
Cat. No.:	B1667719	Get Quote

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Abstract

Balapiravir hydrochloride (R-1626, Ro4588161) is a prodrug of the nucleoside analog 4'-azidocytidine (R1479). Following oral administration, Balapiravir is efficiently converted to its active triphosphate form, which acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp). This technical guide provides an in-depth overview of the in vitro antiviral spectrum of Balapiravir's active metabolite, R1479, against a range of RNA viruses. The document details the mechanism of action, summarizes key quantitative antiviral activity data, and provides comprehensive experimental protocols for the assays used to determine its efficacy.

Mechanism of Action

Balapiravir is an orally bioavailable prodrug designed to deliver the active antiviral agent, R1479, into the host. The mechanism of action involves several key intracellular steps:

- Prodrug Conversion: After absorption, the ester moieties of Balapiravir are cleaved by host cellular enzymes, releasing the nucleoside analog R1479 into circulation.
- Intracellular Phosphorylation: R1479 is subsequently phosphorylated by host cell kinases to its active 5'-triphosphate form (R1479-TP).



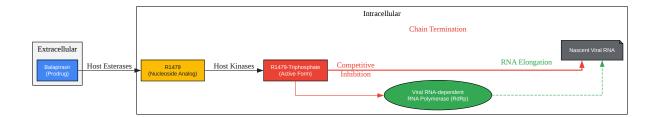




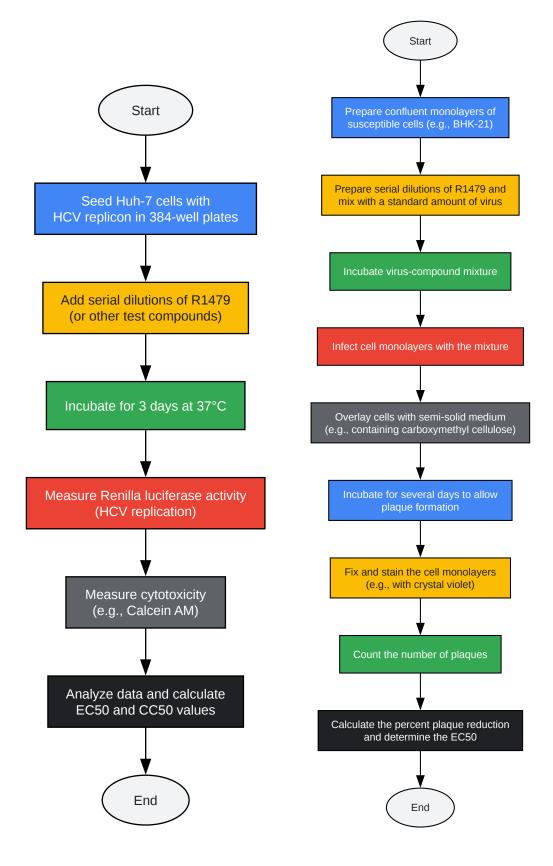
• RdRp Inhibition: R1479-TP acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp). It is incorporated into the nascent viral RNA strand, leading to chain termination and halting viral replication.[1][2]

The conversion of Balapiravir to its active triphosphate form is a critical determinant of its antiviral efficacy.[2]









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References

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